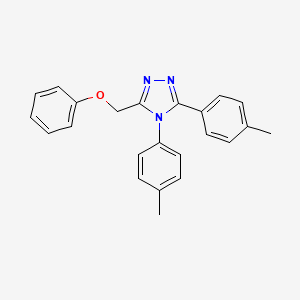
4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- is a complex organic compound belonging to the triazole family Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms This particular compound is characterized by its unique structure, which includes two 4-methylphenyl groups and a phenoxymethyl group attached to the triazole ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- typically involves multi-step organic reactions. One common method includes the cyclization of appropriate hydrazine derivatives with aldehydes or ketones, followed by the introduction of the phenoxymethyl group through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, such as acids or bases, and may involve elevated temperatures and inert atmospheres to ensure the desired product yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of starting materials, cost-effectiveness, and environmental considerations. Industrial synthesis often employs optimized reaction conditions, including the use of high-pressure reactors and advanced purification techniques to achieve high yields and product quality.
Analyse Chemischer Reaktionen
Types of Reactions
4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its chemical properties.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Cyclization: The compound can participate in cyclization reactions to form new ring structures.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide, potassium permanganate), reducing agents (e.g., sodium borohydride, lithium aluminum hydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens, alkyl, or aryl groups.
Wissenschaftliche Forschungsanwendungen
4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- has a wide range of scientific research applications, including:
Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical agent, particularly for its antimicrobial, antifungal, and anticancer properties.
Materials Science: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Industrial Processes: The compound is employed as a catalyst or intermediate in various industrial chemical reactions, contributing to the synthesis of other valuable compounds.
Biological Studies: Researchers study its interactions with biological systems to understand its potential effects and mechanisms of action.
Wirkmechanismus
The mechanism of action of 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit the activity of certain enzymes or proteins, leading to antimicrobial or anticancer effects. The compound’s structure allows it to bind to target molecules, disrupting their normal function and leading to therapeutic outcomes. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- include other triazole derivatives with varying substituents. Examples include:
- 4H-1,2,4-Triazole, 3,4-bis(phenyl)-5-(phenoxymethyl)-
- 4H-1,2,4-Triazole, 3,4-bis(4-chlorophenyl)-5-(phenoxymethyl)-
- 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(methoxymethyl)-
Uniqueness
The uniqueness of 4H-1,2,4-Triazole, 3,4-bis(4-methylphenyl)-5-(phenoxymethyl)- lies in its specific combination of substituents, which confer distinct chemical and biological properties. The presence of two 4-methylphenyl groups and a phenoxymethyl group enhances its potential interactions with biological targets and its stability in various chemical reactions. This makes it a valuable compound for research and industrial applications.
Eigenschaften
CAS-Nummer |
141078-91-3 |
|---|---|
Molekularformel |
C23H21N3O |
Molekulargewicht |
355.4 g/mol |
IUPAC-Name |
3,4-bis(4-methylphenyl)-5-(phenoxymethyl)-1,2,4-triazole |
InChI |
InChI=1S/C23H21N3O/c1-17-8-12-19(13-9-17)23-25-24-22(16-27-21-6-4-3-5-7-21)26(23)20-14-10-18(2)11-15-20/h3-15H,16H2,1-2H3 |
InChI-Schlüssel |
COUDQTUIYPPCAD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)C)COC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[7-(Thiophene-2-carbonyl)pyrrolo[1,2-b]pyridazin-5-yl]ethan-1-one](/img/structure/B12908490.png)
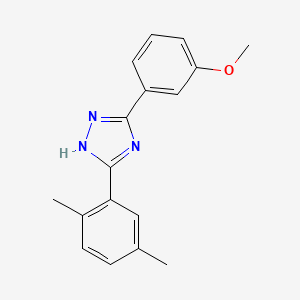
![(2s)-2-Azanyl-4-[[(2s,3s,4r,5r)-5-[6-(Methylamino)purin-9-Yl]-3,4-Bis(Oxidanyl)oxolan-2-Yl]methylsulfanyl]butanoic Acid](/img/structure/B12908505.png)
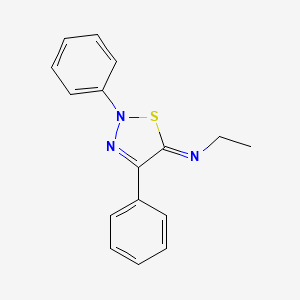




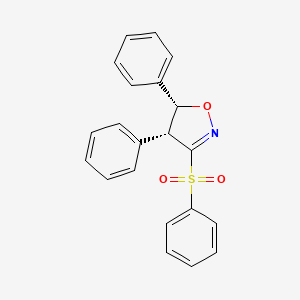
![2,6,8-Trimethyl-4-(morpholin-4-yl)imidazo[1,5-a]pyrimidine](/img/structure/B12908561.png)
![N-Benzoyl-3'-O-benzoyl-2'-O-[(2-nitrophenyl)methyl]adenosine](/img/structure/B12908572.png)
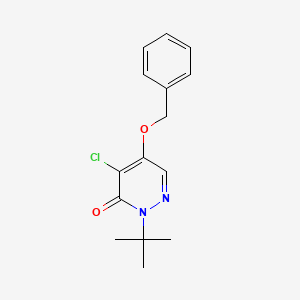
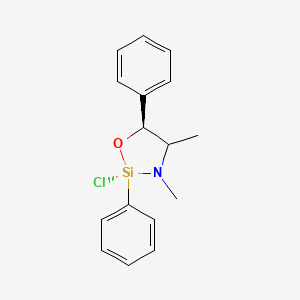
![Isoxazolo[5,4-b]pyridine, 5-ethyl-6-(4-methoxyphenyl)-3-phenyl-](/img/structure/B12908595.png)
